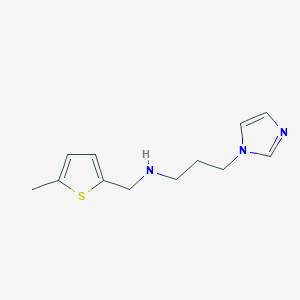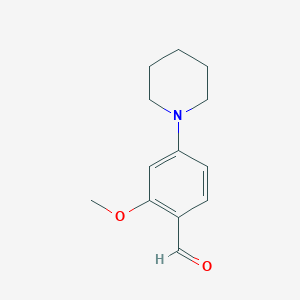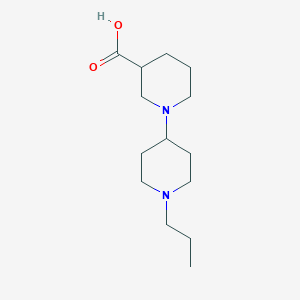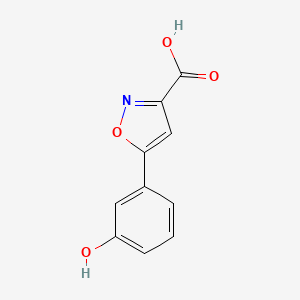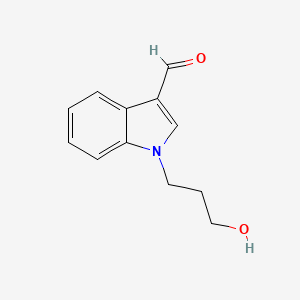
1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
The compound "1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde" is not directly studied in the provided papers, but we can infer some information based on similar compounds that have been analyzed. Indole derivatives are a significant class of compounds in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The papers provided discuss various indole-3-carbaldehyde derivatives, which share a common indole core with the compound of interest.
Synthesis Analysis
The synthesis of indole derivatives typically involves reactions with indole-3-carbaldehyde as a starting material. For instance, the synthesis of "1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde" involves the reaction of indole-3-carbaldehyde with 4-methoxybenzyl chloride followed by recrystallization from ethanol . This suggests that a similar approach could be used for synthesizing "1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde" by reacting indole-3-carbaldehyde with an appropriate hydroxy-propyl-containing reagent.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the indole ring system. In the case of "1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde," the dihedral angle between the indole and the phenyl ring systems is 70.18°, indicating a significant twist between the two ring systems . This structural information is valuable as it provides insight into the potential conformation of "1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde," which may also exhibit a dihedral angle between its indole core and the attached propyl group.
Chemical Reactions Analysis
Indole-3-carbaldehyde derivatives are known to participate in various chemical reactions. For example, "1-Methoxy-6-nitroindole-3-carbaldehyde" is described as a versatile electrophile that reacts regioselectively with different nucleophiles to yield trisubstituted indole derivatives . This indicates that the aldehyde group on the indole ring is reactive and can be utilized in nucleophilic substitution reactions. Therefore, "1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde" could potentially undergo similar reactions, allowing for further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be influenced by substituents on the indole ring. The crystal packing of "1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde" is stabilized by van der Waals forces , while "5-Bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone" forms hydrogen-bonded ribbons in its crystal structure . These interactions are crucial for the solid-state properties of these compounds. Although specific physical and chemical properties for "1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde" are not provided, it can be anticipated that hydrogen bonding and van der Waals interactions would also play a role in its properties due to the presence of the hydroxy group and the aldehyde functionality.
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition in Humans
1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde plays a role in the metabolism and disposition of various substances in the human body. For instance, in a study on the metabolism and disposition of a γ-aminobutyric acid Type A receptor partial agonist, it was observed that the biotransformation of the compound involves oxidative deamination to specific acids or amides, with minimal involvement in aliphatic hydroxylation and carbamate formation. Notably, active renal secretion of the compound was evident, indicating significant metabolic processing in humans (Shaffer et al., 2008).
Tryptophan Metabolism in Uraemia
Indolic compounds like 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde are involved in tryptophan metabolism, especially in conditions like uraemia. Research has discovered new metabolites, including indole-3-carboxylic acid and indole-3-carbaldehyde, suggesting a possible defect in renal amino acid acylase in uraemia, indicating the compound's involvement in complex metabolic pathways (Byrd et al., 1976).
Antibiotic Metabolism and Disposition
1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde is also involved in the metabolism and disposition of antibiotics. A study on GSK2251052, a boron-containing antibiotic, revealed that the compound and its major metabolite are highly distributed into tissues. The parent compound exhibited a much shorter half-life than total radioactivity in plasma, indicating significant involvement in the metabolic processes of such antibiotics (Bowers et al., 2013).
Treatment of Recurrent Respiratory Papillomatosis
1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde has shown promising results in the treatment of diseases like recurrent respiratory papillomatosis. A clinical trial using indole-3-carbinol, a compound related to 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde, showed that it alters the growth pattern of papilloma cell cultures and is effective in in vivo models. The study reported cessation of papilloma growth in a significant portion of the patients, indicating its potential therapeutic benefits (Rosen et al., 1998).
Chemopreventive Approach to Estrogen-dependent Diseases
Research has indicated that 1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde can influence estradiol metabolism in humans, suggesting a chemopreventive approach to estrogen-dependent diseases. The compound significantly increased the extent of estradiol 2-hydroxylation, highlighting its impact on cytochrome P450-mediated estradiol metabolism (Michnovicz & Bradlow, 1990).
Eigenschaften
IUPAC Name |
1-(3-hydroxypropyl)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-7-3-6-13-8-10(9-15)11-4-1-2-5-12(11)13/h1-2,4-5,8-9,14H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVVKWWCJMWYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-propyl)-1H-indole-3-carbaldehyde | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine](/img/structure/B1306498.png)
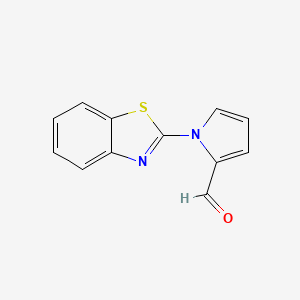
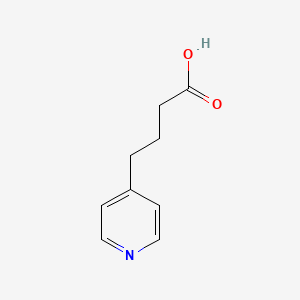
![[4-(4-Chloro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1306507.png)
